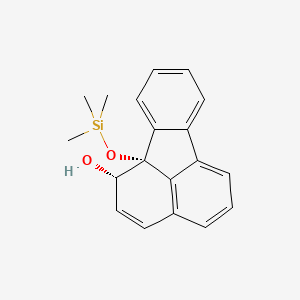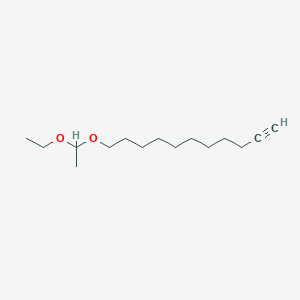
6-(3,6-Dihydropyridin-1(2H)-yl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,6-Dihydropyridin-1(2H)-yl)pyrimidine-2,4-diamine is a heterocyclic compound that features both pyrimidine and dihydropyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,6-Dihydropyridin-1(2H)-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One possible route could involve the formation of the pyrimidine ring followed by the introduction of the dihydropyridine moiety through a cyclization reaction. Specific reagents and conditions would depend on the desired yield and purity.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of pyridine derivatives.
Reduction: Reduction reactions could convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the pyrimidine or dihydropyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while substitution could introduce various functional groups onto the rings.
Scientific Research Applications
6-(3,6-Dihydropyridin-1(2H)-yl)pyrimidine-2,4-diamine could have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2,4-diamine: A simpler compound lacking the dihydropyridine ring.
Dihydropyridine derivatives: Compounds with similar dihydropyridine structures but different substituents.
Uniqueness
The combination of pyrimidine and dihydropyridine rings in 6-(3,6-Dihydropyridin-1(2H)-yl)pyrimidine-2,4-diamine may confer unique biological activities or chemical properties not found in simpler analogs.
Properties
CAS No. |
83976-37-8 |
|---|---|
Molecular Formula |
C9H13N5 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H13N5/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h1-2,6H,3-5H2,(H4,10,11,12,13) |
InChI Key |
XMGPDVCPBCEOFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1)C2=NC(=NC(=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-oxospiro[5.5]undeca-1,3-diene-2-carboxylate](/img/structure/B14413851.png)
![(1-Oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14413854.png)

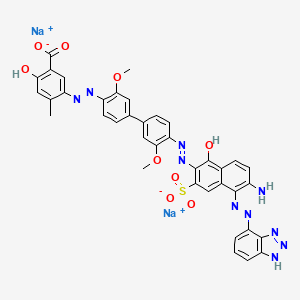



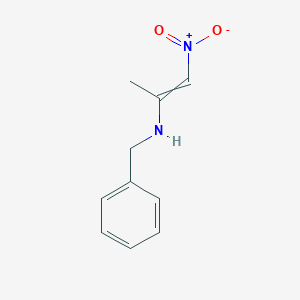
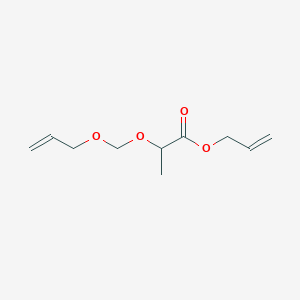

![2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14413907.png)

